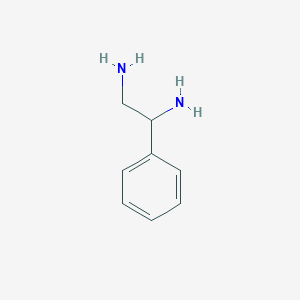

1-Phenylethane-1,2-diamine

Description

Significance within Organic Synthesis and Catalysis

1-Phenylethane-1,2-diamine and its derivatives are of paramount importance in organic synthesis and asymmetric catalysis, primarily serving as chiral ligands for transition metal catalysts. liv.ac.uknih.gov These ligands are instrumental in controlling the stereochemical outcome of a wide array of chemical transformations, leading to the synthesis of enantiomerically pure compounds.

The utility of these chiral diamines is particularly evident in asymmetric hydrogenation and transfer hydrogenation reactions. liv.ac.uknih.gov For instance, ruthenium(II) complexes bearing ligands derived from N-sulfonylated 1,2-diamines have demonstrated remarkable efficiency and enantioselectivity in the reduction of prochiral ketones to chiral alcohols. liv.ac.uknih.gov These reactions are fundamental in producing valuable intermediates for the pharmaceutical and fine chemical industries.

Detailed research has shown that the specific structure of the this compound-based ligand, including the nature of the substituents on the nitrogen atoms, significantly influences the catalytic activity and the level of enantiomeric excess (ee) achieved. For example, in the asymmetric transfer hydrogenation of acetophenone, different ruthenium and iridium catalysts incorporating chiral diamine ligands have yielded the corresponding chiral alcohol with high yields and excellent enantioselectivities. mdpi.comliv.ac.ukacs.org

Below is a table summarizing selected research findings on the application of this compound derivatives in asymmetric catalysis:

| Catalyst/Ligand System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| [RuCl2(p-cymene)]/(R,R)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | 90 | 95 | liv.ac.uk |

| Ru(II)-PEG-2 complex | Acetophenone | (R)-1-Phenylethanol | 90 | 95 | liv.ac.uk |

| G-CLRu(II) | Acetophenone | (S)-1-Phenylethanol | 95 | 97 | mdpi.com |

| [RuCl2(p-cymene)]2/L6 | 2-bromo-1-phenylethanone | (S)-2-(4-(4-Ethylphenyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-ol | 86 | 93.8 | acs.org |

| Cp*IrCl[(S,S)-TsCYDN] | 3-(Difluoromethoxy)phenyl glyoxal | Chiral alcohol | 40 | 87 |

Beyond its use in catalysis, this compound also serves as a chiral resolving agent. libretexts.org This classical yet effective method involves the formation of diastereomeric salts with a racemic mixture of a chiral acid. The differing physical properties of these diastereomers, such as solubility, allow for their separation by techniques like crystallization. Subsequent treatment of the separated diastereomeric salt can then yield the pure enantiomer of the acid. libretexts.org

Role in Medicinal Chemistry and Materials Science

The structural motifs present in this compound make it a valuable scaffold in the design and synthesis of biologically active molecules and advanced materials. Current time information in Bangalore, IN.

In the realm of medicinal chemistry, this chiral diamine is utilized as a key building block for pharmaceutical compounds. Current time information in Bangalore, IN.researchgate.net Its incorporation into larger molecules can influence their biological activity and stereospecific interactions with biological targets like enzymes and receptors. liv.ac.uk For example, derivatives of this compound have been investigated for their potential anticancer properties. liv.ac.ukresearchgate.net The synthesis of novel imine derivatives of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones has been explored, with some compounds showing antimicrobial and cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net Furthermore, this compound is noted as an impurity in the synthesis of the drug Elagolix, highlighting its relevance in pharmaceutical development and quality control. Current time information in Bangalore, IN. The synthesis of Elagolix itself is a complex process, and managing the formation of such impurities is a critical aspect. nih.govunimi.itgoogle.com

In materials science, this compound is employed as a monomer or precursor in the production of various polymers, including polyamides and polyurethanes. liv.ac.uk The incorporation of this diamine can impart specific properties to the resulting polymers. For instance, polyurethanes synthesized using this compound have been reported to exhibit improved mechanical properties, such as strength and elasticity. liv.ac.ukresearchgate.netresearchgate.net The diamine functionality allows for the formation of robust polymer backbones through reactions with diisocyanates or dicarboxylic acids. mdpi.com Additionally, studies have suggested that this compound can act as a corrosion inhibitor for metals by forming a protective layer on the metal surface. liv.ac.uk

Propriétés

IUPAC Name |

1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVBQABBEKLFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330724 | |

| Record name | 1-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5700-56-1 | |

| Record name | 1-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylethane 1,2 Diamine and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing vicinal diamines like 1-phenylethane-1,2-diamine often rely on robust and well-documented chemical transformations. These routes typically involve the functionalization of alkene precursors or the reduction of nitrogen-containing functional groups.

Direct Amination Approaches

Direct diamination of alkenes represents an atom-economical pathway to vicinal diamines. This approach involves the simultaneous addition of two amino groups across the double bond of a styrene (B11656) precursor. Various metal-catalyzed and reagent-mediated methods have been developed to achieve this transformation. For instance, iodine-catalyzed diaminations of styrenes have been reported, offering a metal-free alternative. rsc.orgorganic-chemistry.org Transition metals such as palladium and rhodium have also been employed to catalyze the addition of amine nucleophiles to activated alkenes. organic-chemistry.org A common strategy involves the initial formation of an aziridine (B145994) intermediate from the alkene, followed by nucleophilic ring-opening with an amine. organic-chemistry.org This two-step, one-pot procedure allows for the synthesis of differentially substituted 1,2-diamines. The direct diamination of unactivated alkenes can be challenging, but methods using electrophilic nitrene sources have been developed to provide access to these valuable products. organic-chemistry.org

| Catalyst/Reagent System | Nitrogen Source | Key Features | Typical Yields |

|---|---|---|---|

| Iodine/H₂O₂ | Amine in situ | Metal-free, environmentally friendly conditions. rsc.org | Good to Excellent |

| Rh(III) catalyst | Electrophilic nitrene source + Amine | One-pot aziridination and ring-opening. organic-chemistry.org | Good |

| Pd catalyst | N-Fluorobenzenesulfonimide (NFBS) | Generates cyclic, differentially protected diamines. | Variable |

Reduction of Imine Precursors

The reduction of imines is a widely used and versatile method for synthesizing amines, including 1,2-diamines. This strategy involves two main steps: the formation of an imine or di-imine precursor, followed by its reduction. Precursors can be synthesized from α-amino ketones or α-dicarbonyl compounds. For example, the reductive coupling of two imine molecules can form a C-C bond and generate a 1,2-diamine. organic-chemistry.org This can be achieved using various reducing agents, from simple metal hydrides like sodium borohydride (B1222165) to catalytic hydrogenation. acs.org

Reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent, is another powerful technique. rsc.org To synthesize this compound, a suitable precursor such as phenylglyoxal (B86788) could be subjected to a double reductive amination. The choice of reducing agent is critical for chemoselectivity, especially when other reducible functional groups are present.

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Commonly used, requires acidic activators for efficiency. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls, effective at neutral pH. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Clean, high-yielding, but can be sensitive to functional groups. |

| Samarium(II) Iodide (SmI₂) | Used for reductive cross-coupling of imines. thieme-connect.com |

Enantioselective Synthesis Strategies

The biological and catalytic activity of this compound is often dependent on its stereochemistry. Therefore, developing methods to synthesize specific enantiomers is of paramount importance. Enantioselective strategies typically employ chiral catalysts, enzymes, or auxiliaries to control the stereochemical outcome of the reaction.

Biocatalytic Cascades and Enzymatic Transformations

Biocatalysis has emerged as a powerful and sustainable tool for producing chiral amines with high enantiopurity. nih.govnih.govnih.gov Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are particularly relevant. nih.govunito.it

Transaminases can catalyze the asymmetric amination of a ketone precursor by transferring an amino group from a donor molecule, such as isopropylamine. cbs.dkresearchgate.netmdpi.com For the synthesis of chiral this compound, a suitably functionalized ketone could be a substrate for an engineered (R)- or (S)-selective transaminase. nih.gov

Imine reductases (IREDs) catalyze the asymmetric reduction of prochiral imines to chiral amines using a cofactor like NADPH. rsc.orgrsc.orgugent.benih.gov This method is highly attractive as it can achieve theoretical yields of 100% for the desired enantiomer. The process can involve the direct reduction of a stable cyclic imine or an in situ formation of an imine from a ketone and an amine, followed by enzymatic reduction. nih.gov Protein engineering has been instrumental in expanding the substrate scope and improving the stability and efficiency of these enzymes for industrial applications. nih.gov

| Enzyme Class | Reaction Catalyzed | Key Advantage |

|---|---|---|

| Transaminases (TAs) | Asymmetric reductive amination of ketones. mdpi.com | High enantioselectivity, uses inexpensive amine donors. wiley.com |

| Imine Reductases (IREDs) | Asymmetric reduction of imines. rsc.org | Excellent stereocontrol, negligible activity towards ketones. rsc.org |

| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of ketones. nih.gov | Direct conversion of ketones to amines. |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. This strategy is a cornerstone of asymmetric synthesis.

Modern and Sustainable Synthetic Innovations

Recent research has focused on developing more sustainable and efficient methods for diamine synthesis, minimizing waste and avoiding harsh reagents. bio4matpro.denih.govst-andrews.ac.uknih.gov These innovations often leverage photocatalysis and electrochemistry to enable novel transformations.

Photoredox catalysis, which uses visible light to initiate chemical reactions, has been applied to the coupling of N-arylaminomethanes and N-sulfonyl aldimines to produce 1,2-diamines with high enantioselectivity. organic-chemistry.org This approach allows for bond formation under mild, redox-neutral conditions.

Electrosynthesis offers a green alternative to traditional redox reactions by using electricity instead of chemical oxidants or reductants. nsf.govacs.org This technique has been successfully applied to the synthesis of vicinal diamines. One prominent method involves the manganese-catalyzed electrochemical diazidation of alkenes like styrene. acs.orgflintbox.com The resulting 1,2-diazide can be easily and chemoselectively reduced in a subsequent step to the corresponding 1,2-diamine. nsf.govflintbox.com Another electrochemical approach involves the aziridination of an alkene, followed by in-flow nucleophilic ring-opening to generate the diamine, avoiding the isolation of potentially unstable intermediates. uva.nl The parallel electrosynthesis of diamines via the reductive hydrocoupling of aldimines has also been demonstrated, enabling the creation of compound libraries. acs.org These methods are advantageous due to their operational simplicity, high functional group tolerance, and minimization of chemical waste. nsf.govacs.org

Visible-Light-Induced Reaction Pathways

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity compared to traditional thermal methods. organic-chemistry.orgresearchgate.net This approach has been successfully applied to the synthesis of this compound derivatives through multicomponent decarboxylative radical coupling reactions. rsc.org

A notable study demonstrates a highly selective synthesis of diamine derivatives using an iridium-based photocatalyst. The reaction proceeds by irradiating a mixture of an α-amino acid, an imine, and an amine with blue LEDs. rsc.org The process involves the generation of radical intermediates under visible light, which then couple to form the desired 1,2-diamine structure.

The synthesis of a specific derivative, N1-(4-methoxyphenyl)-1-phenylethane-1,2-diamine, was achieved with a high yield by reacting phenylalanine, N-phenyl-1-(p-tolyl)methanimine, and p-methoxyaniline. rsc.org Optimization of the reaction conditions revealed that the choice of solvent and photocatalyst is crucial for maximizing the yield of the diamine product. rsc.org Dimethylacetamide (DMA) was found to be the most effective solvent, and {Ir[dF(CF3)ppy]2bpy}PF6 was the superior photocatalyst among those tested. rsc.org

The general procedure involves adding the α-amino acid, imine, photocatalyst, and a base to a reaction vessel, followed by the solvent and the primary amine. The mixture is degassed and then stirred under an argon atmosphere while being irradiated by blue LEDs (λmax = 455 nm) at room temperature for a specified duration. rsc.org This method highlights the potential of visible-light-induced reactions to construct complex molecules like this compound derivatives under remarkably mild conditions.

| Parameter | Condition |

|---|---|

| Photocatalyst | {Ir[dF(CF3)ppy]2bpy}PF6 (1.0 mol%) |

| Reactants | α-Amino Acid, Imine, Primary Amine |

| Solvent | Dimethylacetamide (DMA) |

| Light Source | Blue LEDs (λmax = 455 nm) |

| Temperature | Room Temperature |

| Atmosphere | Argon |

| Reaction Time | 2 hours |

| Yield of Diamine Product (4a) | 88% |

Multi-Component and Telescoped Syntheses

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. rsc.orgfrontiersin.org This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation compared to traditional multi-step syntheses. The visible-light-induced reaction described previously is a prime example of a multi-component synthesis of 1,2-diamine derivatives. rsc.org

Telescoped synthesis, another advanced methodology, involves combining multiple reaction steps into a single, continuous process without isolating the intermediate products. nih.gov This technique is particularly valuable when dealing with unstable intermediates and can significantly streamline the production of complex molecules. uva.nlrsc.org

A relevant example is the telescoped synthesis of vicinal diamines through the ring-opening of aziridines generated in situ. uva.nl In this process, an electrochemical aziridination of an alkene is performed in a continuous flow system, and the resulting unstable aziridine intermediate is immediately subjected to ring-opening by a nitrogen-based nucleophile in a subsequent step of the flow. uva.nl This method avoids the challenging isolation of the aziridine and provides a direct route to various symmetrically and non-symmetrically substituted vicinal diamines. uva.nl While this specific example uses electrochemistry, the principle of telescoping—linking sequential reactions in a continuous flow—is a powerful strategy that can be adapted to other synthetic methods. The key benefit is the efficient conversion of simple starting materials into valuable products like vicinal diamines in a streamlined manner. uva.nl

| Reaction Type | Key Features | Reactants | Product Example |

|---|---|---|---|

| Visible-Light-Induced Three-Component Reaction | - Single step

| 1. Phenylglycine derivative (α-amino acid)

| N1,N2-diphenyl-1-(p-tolyl)ethane-1,2-diamine |

Stereochemical Investigations and Chiral Resolution of 1 Phenylethane 1,2 Diamine

Enantiomer Separation Techniques

The resolution of racemic 1-phenylethane-1,2-diamine into its constituent enantiomers can be achieved through several methods, each relying on the differential interaction of the enantiomers with a chiral resolving agent or a chiral environment.

A well-established method for the separation of enantiomeric amines is classical resolution, which involves the formation of diastereomeric salts with a chiral acid. pbworks.comlibretexts.orglibretexts.org This technique leverages the different physical properties, such as solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization. pbworks.com

For the resolution of a basic compound like this compound, a chiral acid is used as the resolving agent. Commonly employed resolving agents for amines include tartaric acid and its derivatives. pbworks.comresearchgate.net The reaction of racemic this compound with an enantiomerically pure chiral acid, such as (2R,3R)-tartaric acid, results in the formation of a mixture of two diastereomeric salts: [(R)-1-phenylethane-1,2-diammonium][(2R,3R)-tartrate] and [(S)-1-phenylethane-1,2-diammonium][(2R,3R)-tartrate].

These diastereomeric salts possess distinct crystallographic properties and, consequently, different solubilities in a given solvent. researchgate.net Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. The more soluble diastereomer remains in the mother liquor. The efficiency of the resolution is highly dependent on the choice of solvent, as it influences the solubility of the diastereomeric salts. researchgate.net For the resolution of the analogous α-phenylethylamine with tartaric acid, methanol (B129727) has been shown to be an effective solvent. researchgate.net

Once the diastereomeric salts are separated, the enantiomerically pure amine can be recovered by treatment with a base to neutralize the chiral acid. Similarly, the other enantiomer can be recovered from the mother liquor. The optical purity of the resolved enantiomers is typically determined by techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the specific rotation.

A study on the resolution of α-phenylethylamine with (2R,3R)-tartaric acid in different solvents revealed that the choice of solvent can even reverse the selectivity of the precipitation. researchgate.net While methanol led to the precipitation of the salt containing the (S)-enantiomer, using water, ethanol, or acetonitrile (B52724) resulted in the precipitation of a hydrate (B1144303) containing the (R)-enantiomer. researchgate.net This highlights the critical role of the solvent system in optimizing the resolution process.

Table 1: Factors Influencing Classical Resolution of Amines via Diastereomeric Salt Formation

| Factor | Description | Significance |

|---|---|---|

| Resolving Agent | An enantiomerically pure chiral acid (e.g., tartaric acid, O,O'-dibenzoyltartaric acid). researchgate.net | The choice of resolving agent is crucial for the formation of diastereomeric salts with sufficient solubility differences. |

| Solvent | The medium in which the salt formation and crystallization occur. | Affects the solubility of the diastereomeric salts and can influence the efficiency and even the selectivity of the resolution. researchgate.net |

| Temperature | Controls the solubility of the salts and the rate of crystallization. | Optimization of the temperature profile is essential for obtaining high yields and optical purity. |

| Stoichiometry | The molar ratio of the racemic amine to the resolving agent. | Can influence the composition and crystallinity of the diastereomeric salts. |

Kinetic resolution is a powerful technique for the separation of enantiomers based on the differential rates of reaction of the enantiomers with a chiral catalyst or reagent. wikipedia.org This method results in the enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a product that can be separated. wikipedia.org

Enzymatic kinetic resolution, particularly using lipases, has proven to be a highly effective and environmentally benign method for the resolution of a wide range of chiral compounds, including amines and alcohols. scielo.brnih.govdaneshyari.com Lipases are known to catalyze the stereoselective acylation of amines and alcohols in organic solvents. scielo.brdaneshyari.com

In the context of this compound, a lipase-catalyzed acylation could be employed for its kinetic resolution. The process would involve the reaction of the racemic diamine with an acyl donor, such as an ester, in the presence of a lipase (B570770). The enzyme would selectively acylate one of the enantiomers at a much faster rate than the other.

For example, a lipase like Candida antarctica lipase B (CALB), which is widely used in kinetic resolutions, could be utilized. scielo.br The reaction would yield a mixture of the unreacted, enantiomerically enriched diamine and the acylated diamine product, which is also enantiomerically enriched. These two compounds, having different chemical properties, can then be separated by standard techniques such as column chromatography or extraction.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the selectivity of the enzyme for the two enantiomers. A high E value is desirable for achieving high enantiomeric excess (ee) of both the unreacted substrate and the product. The theoretical maximum yield for the unreacted enantiomer in a classical kinetic resolution is 50%. scielo.br

To overcome this 50% yield limitation, dynamic kinetic resolution (DKR) can be employed. scielo.br DKR combines the enzymatic kinetic resolution with an in-situ racemization of the less reactive enantiomer. scielo.br This allows for the continuous conversion of the less reactive enantiomer into the more reactive one, theoretically enabling a 100% yield of the desired enantiomerically pure product. For amines, a suitable racemization catalyst, often a metal complex, is required. scielo.br

Table 2: Key Parameters in Lipase-Catalyzed Kinetic Resolution of Amines

| Parameter | Description | Impact on Resolution |

|---|---|---|

| Enzyme | The biocatalyst that selectively acylates one enantiomer (e.g., Candida antarctica lipase B). | Determines the enantioselectivity (E value) and reaction rate. |

| Acyl Donor | A reagent that provides the acyl group for the enzymatic reaction (e.g., vinyl acetate, isopropyl acetate). | Can influence the reaction rate and enzyme stability. |

| Solvent | The organic medium for the reaction. | Affects enzyme activity, stability, and solubility of substrates and products. |

| Temperature | The reaction temperature. | Influences the reaction rate and enzyme stability. |

| Racemization Catalyst (for DKR) | A catalyst that facilitates the in-situ racemization of the unreacted enantiomer (e.g., a ruthenium complex). | Enables the conversion of the racemate to a single enantiomer with a theoretical yield of up to 100%. |

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), are powerful analytical and preparative tools for the separation of enantiomers. nih.govcsfarmacie.cz These methods rely on the differential interactions of the enantiomers with a chiral selector that is immobilized on a solid support. researchgate.net

For the enantioseparation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are promising candidates. nih.gov Commercially available columns like Chiralcel® and Chiralpak® are widely used for the resolution of a broad range of chiral compounds. nih.govmdpi.com The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which lead to the differential retention of the two enantiomers. nih.gov

The choice of the mobile phase is critical for achieving good separation. mdpi.com In normal-phase HPLC, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., ethanol, isopropanol) is typically used. nih.gov The composition of the mobile phase can be optimized to fine-tune the retention times and the resolution of the enantiomers. Additives, such as acids or bases, can also be used to improve the peak shape and selectivity for basic or acidic analytes.

In addition to HPLC, gas chromatography (GC) with chiral stationary phases can also be used for the enantioseparation of volatile chiral compounds. For a diamine like this compound, derivatization to a more volatile and less polar derivative, for example, by acylation, may be necessary for successful GC separation.

Adsorption-based methods using chiral porous materials are also emerging as a viable technique for enantioseparation. researchgate.net These materials can exhibit enantioselective adsorption of one enantiomer from a racemic mixture, allowing for the enrichment of the other enantiomer in the solution. researchgate.net

Table 3: Chromatographic and Adsorption-Based Enantioseparation of Chiral Amines

| Technique | Chiral Selector/Adsorbent | Principle of Separation |

|---|---|---|

| Chiral HPLC | Polysaccharide derivatives (e.g., cellulose or amylose carbamates on Chiralcel® or Chiralpak® columns). nih.govmdpi.com | Differential interactions (hydrogen bonding, π-π, steric effects) between the enantiomers and the chiral stationary phase. |

| Chiral GC | Cyclodextrin derivatives or other chiral selectors in the stationary phase. | Differential partitioning of the derivatized enantiomers between the mobile gas phase and the chiral stationary phase. |

| Adsorption | Chiral porous materials (e.g., metal-organic frameworks). researchgate.net | Enantioselective adsorption of one enantiomer onto the surface of the chiral adsorbent. |

Conformational Analysis of Enantiopure this compound

Detailed experimental or computational studies on the conformational analysis of enantiopure this compound are not extensively available in the reviewed scientific literature. Such an analysis would be valuable for understanding the three-dimensional structure of the molecule, which is crucial for its role as a chiral ligand in asymmetric catalysis. The conformational preferences of the diamine would influence the geometry of the metal complexes it forms and, consequently, the stereochemical outcome of the catalyzed reactions.

A thorough conformational analysis would typically involve a combination of spectroscopic techniques and computational modeling. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the relative orientation of different parts of the molecule in solution. nih.gov Vibrational Circular Dichroism (VCD) is another powerful technique for studying the solution-state conformation of chiral molecules.

Computational methods, such as Density Functional Theory (DFT) calculations, would be instrumental in identifying the stable conformers of the molecule and their relative energies. chemrxiv.org By calculating the theoretical spectroscopic parameters for each conformer and comparing them with experimental data, a comprehensive understanding of the conformational landscape of enantiopure this compound could be achieved. Such studies would likely focus on the rotational isomers around the C-C and C-N bonds and the orientation of the phenyl group relative to the diamine backbone.

Coordination Chemistry of 1 Phenylethane 1,2 Diamine

1-Phenylethane-1,2-diamine as a Chiral Ligand Platform

This compound (pen) is a bidentate ligand that coordinates to metal centers through its two nitrogen atoms, forming a stable five-membered chelate ring. The presence of a phenyl group attached to the chiral backbone of the diamine introduces significant steric and electronic influences that are crucial in asymmetric induction. The chirality of the ligand is transferred to the coordination sphere of the metal, creating a chiral environment that can direct the stereochemical outcome of chemical reactions.

The utility of this compound and its derivatives as chiral ligands is well-established in a variety of metal-catalyzed asymmetric transformations. The rigid and well-defined conformation of the chelate ring, coupled with the steric bulk of the phenyl substituent, allows for effective enantiomeric discrimination. This makes it a valuable component in the design of catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and other carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic properties of the phenyl group can also be modulated through substitution, allowing for the fine-tuning of the catalytic activity and selectivity of the resulting metal complexes.

Synthesis and Structural Characterization of Metal-1-Phenylethane-1,2-diamine Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the chiral diamine ligand in an appropriate solvent. The stoichiometry of the reaction and the choice of the metal salt, including its counter-ions and coordinated solvent molecules, can influence the final structure and coordination number of the resulting complex.

Transition Metal Complexes (e.g., Co, Mo, Pt, Sr, Ba, Cr, Fe)

The coordination of this compound to various transition metals has been explored, leading to a range of complexes with interesting stereochemical and electronic properties.

Cobalt (Co): Cobalt(III) complexes of (R)-1-phenylethane-1,2-diamine have been synthesized and studied. For instance, the trans-dihalogenobis((R)-1-phenylethane-1,2-diamine)cobalt(III) complexes, such as trans-[Co((R)-pen)₂Cl₂]⁺ and trans-[Co((R)-pen)₂Br₂]⁺, have been prepared. scispace.com The synthesis of these complexes typically involves the reaction of a cobalt(II) salt with the diamine ligand followed by oxidation to the more inert cobalt(III) state.

Molybdenum (Mo): Molybdenum(0) complexes incorporating this compound have also been reported. The complex [Mo((R)-pen)(CO)₄] has been synthesized, demonstrating the ability of the diamine to coordinate to low-valent metal centers. scispace.com The synthesis of such carbonyl complexes often requires the displacement of weakly bound ligands from a suitable molybdenum carbonyl precursor.

Platinum (Pt): Platinum(II) complexes with this compound are of interest, partly due to the success of platinum-based anticancer drugs. The synthesis of complexes such as [Pt((R)-pen)(py)₂]²⁺ (where py is pyridine) has been described. scispace.com These complexes are typically prepared by reacting a labile platinum(II) precursor, like [Pt((R)-pen)Cl₂], with the incoming pyridine (B92270) ligands.

Chromium (Cr): While the synthesis of chromium complexes with this compound is not extensively documented in readily available literature, studies on related chiral diamine ligands suggest that chromium(III) would likely form octahedral complexes. The synthesis would typically involve the reaction of a chromium(III) salt, such as CrCl₃(THF)₃, with the diamine ligand.

Iron (Fe): Similar to chromium, specific examples of iron complexes with this compound are not prominently featured in the reviewed literature. However, iron can exist in various oxidation states and coordination geometries, and it is expected to form stable complexes with bidentate N-donor ligands like this compound.

Strontium (Sr) and Barium (Ba): There is a notable lack of specific research on the synthesis and structural characterization of strontium and barium complexes featuring this compound as a ligand in the surveyed scientific literature. The coordination chemistry of these alkaline earth metals is often dominated by ligands with harder donor atoms like oxygen.

Spectroscopic Elucidation of Complex Structures

A variety of spectroscopic techniques are indispensable for the characterization of newly synthesized metal-1-phenylethane-1,2-diamine complexes, providing insights into their structure, bonding, and electronic properties.

NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR provide information about the ligand framework and its symmetry upon coordination to the metal center. The coordination of this compound to a metal can lead to significant changes in the chemical shifts of the ligand's protons and carbons compared to the free ligand. For chiral complexes, the diastereotopic nature of protons can often be observed. For paramagnetic complexes, such as those of Co(II) or Fe(III), the NMR signals are often significantly shifted and broadened, but can still provide valuable structural information.

Table 1: Representative ¹H NMR Data for this compound and its Metal Complexes

| Compound/Complex | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | CDCl₃ | 7.38 – 7.25 (m, 5H, Ar-H), 4.05 (dd, 1H, CH-Ph), 2.90 (dd, 1H, CH₂), 2.65 (dd, 1H, CH₂), 1.60 (br s, 4H, NH₂) |

| [Co((R)-pen)₂(CN)₂]⁻ | D₂O | Phenyl and backbone proton signals are typically broad and shifted in paramagnetic complexes. |

| [Pt((R)-pen)(py)₂]²⁺ | D₂O | Aromatic protons of pyridine and the phenyl group, as well as the diamine backbone protons, would show distinct signals. |

UV-Vis spectroscopy is particularly useful for studying the electronic transitions in transition metal complexes. For complexes of this compound, the spectra can exhibit ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions within the metal center. The positions and intensities of these bands provide information about the geometry and electronic structure of the coordination sphere. For chiral complexes, circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique to probe the stereochemistry of the metal center. For example, the CD spectra of trans-[Co((R)-pen)₂Cl₂]⁺ and trans-[Co((R)-pen)₂Br₂]⁺ show distinct Cotton effects for the d-d transitions, which are sensitive to the solvent. scispace.com

Table 2: UV-Vis Absorption Data for Selected this compound Complexes

| Complex | Solvent | λ_max (nm) (ε, M⁻¹cm⁻¹) | Assignment |

| trans-[Co((R)-pen)₂Cl₂]⁺ | CH₃OH | ~600, ~400 | d-d transitions |

| [Mo((R)-pen)(CO)₄] | CH₃CN | ~400, ~350 | Metal-to-ligand charge transfer |

| [Pt((R)-pen)(py)₂]²⁺ | H₂O | ~300, ~260 | Ligand-centered and d-d transitions |

Note: The data presented are approximate values based on graphical representations and descriptions in the literature. scispace.com

Infrared spectroscopy provides valuable information about the vibrational modes of the ligands and the metal-ligand bonds. Upon coordination of this compound to a metal, characteristic changes in the IR spectrum are observed. The N-H stretching vibrations, typically found in the 3300-3400 cm⁻¹ region for the free diamine, are shifted upon coordination. The position and shape of these bands can provide clues about the nature of the metal-nitrogen bond and any hydrogen bonding interactions. Furthermore, new bands corresponding to the metal-nitrogen (M-N) stretching vibrations usually appear in the far-infrared region (typically below 600 cm⁻¹).

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Compound/Complex | ν(N-H) | ν(C-N) | ν(M-N) |

| This compound | ~3350, ~3280 | ~1090 | - |

| [Co(pen)₂Cl₂]Cl | Shifted to lower frequencies | Shifted | ~500-550 |

| [Pt(pen)Cl₂] | Shifted to lower frequencies | Shifted | ~450-500 |

Thermogravimetric and Magnetic Studies of Complexes

While specific, detailed thermogravimetric and magnetic data for a broad series of this compound complexes are not widely reported in the literature, the expected properties can be described based on the behavior of structurally similar metal-diamine complexes.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a key technique to assess the thermal stability of coordination compounds. For complexes of this compound, a typical TGA profile would demonstrate a stepwise decomposition process. The initial mass loss, usually occurring at temperatures below 150°C, corresponds to the removal of solvent molecules, such as water of hydration, that are not directly coordinated to the metal ion. Subsequent mass loss at higher temperatures indicates the decomposition of the organic ligand itself. The temperature at which the ligand begins to decompose is a measure of the thermal stability of the complex, which is influenced by the strength of the metal-ligand bonds. The process may also show distinct steps for the loss of any counter-ions present in the complex salt. In an oxidizing atmosphere, the final residue is typically a stable metal oxide, the mass of which can be used to confirm the stoichiometry of the parent complex.

Magnetic Studies

Magnetic susceptibility measurements provide insight into the electronic structure of the central metal ion in a coordination complex. The effective magnetic moment (µeff), calculated from the measured susceptibility, is indicative of the number of unpaired d-electrons.

For complexes of this compound with transition metals, their magnetic properties would be dictated by the geometry of the complex and the d-electron configuration of the metal. For example, cobalt(III) complexes are generally diamagnetic due to their low-spin d⁶ configuration in an octahedral field. In contrast, many nickel(II) complexes are paramagnetic. Octahedral nickel(II) complexes typically exhibit magnetic moments corresponding to two unpaired electrons, while square planar nickel(II) complexes are often diamagnetic. Copper(II) complexes, with a d⁹ configuration, are expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron.

Conformational Dynamics and Preferred Orientations in Coordination Complexes

The conformational behavior of this compound in its coordination complexes has been a subject of detailed investigation, particularly for its chiral derivatives. When this compound chelates to a metal ion, it forms a five-membered ring that is puckered and can exist in different conformations. The bulky phenyl group on the carbon atom adjacent to a coordinating nitrogen atom plays a significant role in determining the preferred conformation.

Studies using proton nuclear magnetic resonance (¹H NMR) spectroscopy have been instrumental in elucidating these conformational preferences in solution. publish.csiro.au For complexes of (R)-1-phenylethane-1,2-diamine, the chelate ring can exist in either a δ or a λ conformation. The phenyl substituent can, in principle, adopt either an axial or an equatorial orientation with respect to the chelate ring. However, due to steric hindrance, there is a strong preference for the phenyl group to occupy the equatorial position. publish.csiro.au

This preference has been quantified in several diamagnetic octahedral complexes by measuring the mole fraction of the λ conformer (nλ), which corresponds to the equatorial orientation of the phenyl group. publish.csiro.au

| Complex | nλ (Mole fraction of λ conformer) |

| [Co(CN)₄((R)-1-phenylethane-1,2-diamine)]⁻ | 0.87 ± 0.05 |

| [Co(NH₃)₄((R)-1-phenylethane-1,2-diamine)]³⁺ | 0.84 ± 0.11 |

| [Mo(CO)₄((R)-1-phenylethane-1,2-diamine)] | 0.77 ± 0.01 |

The data in the table clearly show that for these cobalt(III) and molybdenum(0) complexes, the conformer with the equatorially positioned phenyl group is significantly more stable.

Catalytic Applications of 1 Phenylethane 1,2 Diamine and Its Derived Ligands

Asymmetric Catalysis Facilitated by Chiral 1-Phenylethane-1,2-diamine Ligands

Chiral ligands derived from this compound play a crucial role in asymmetric catalysis by creating a chiral environment around a metal center. This chiral pocket dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Asymmetric Hydrogenation Reactions (e.g., Ru- and Ir-based Catalysis)

Ruthenium (Ru) and Iridium (Ir)-based catalysts bearing chiral diamine ligands are highly effective for the asymmetric hydrogenation of prochiral ketones and imines, yielding valuable chiral alcohols and amines. While much of the research in this area has focused on ligands derived from 1,2-diphenylethane-1,2-diamine (DPEN), the principles are directly applicable to ligands derived from this compound. These catalysts typically operate via a metal-ligand bifunctional mechanism, where both the metal center and the amine ligand participate in the hydrogen transfer step.

N-sulfonylated diamine ligands, in particular, have demonstrated remarkable activity and enantioselectivity in these reactions. The sulfonyl group enhances the acidity of the N-H proton, facilitating the transfer of a proton and a hydride to the substrate. For instance, Ru(II) complexes of the type [RuCl(η⁶-arene)(N-sulfonyldiamine)] are well-established catalysts for the asymmetric transfer hydrogenation of aromatic ketones.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru(II)-TsDPEN type catalyst

This table shows representative results for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol, a reaction for which this compound derived ligands are analogous to the widely used TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

| Catalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] | Acetophenone | (S)-1-Phenylethanol | >95 | >97 | S |

Iridium complexes with chiral diamine ligands have also been developed for the asymmetric hydrogenation of ketones, often exhibiting high catalytic activity and enantioselectivity.

Enantioselective Carbon-Carbon Bond Forming Reactions

Ligands derived from chiral 1,2-diamines, including this compound, are effective in promoting a variety of enantioselective carbon-carbon bond forming reactions. These transformations are fundamental in organic synthesis for the construction of complex molecular architectures.

One prominent example is the Michael addition , where a nucleophile adds to an α,β-unsaturated carbonyl compound. Organocatalysts derived from chiral diamines can activate the reactants and control the stereochemistry of the addition. For instance, a thiourea-functionalized (R,R)-1,2-diphenylethylenediamine (DPEN) has been successfully used as an organocatalyst for the asymmetric Michael addition of cycloketones to nitroalkenes. nih.gov This type of catalyst activates the nitroalkene through hydrogen bonding with the thiourea moiety, while the diamine part forms an enamine with the ketone, which then acts as the nucleophile. This dual activation mode leads to high diastereo- and enantioselectivity.

Another important C-C bond forming reaction is the aldol (B89426) reaction . Protonated chiral 1,2-diamines have been employed as organocatalysts in asymmetric aldol reactions. researchgate.net In these reactions, the primary amine of the diamine forms an enamine with a ketone, which then adds to an aldehyde. The chirality of the diamine backbone directs the facial selectivity of the attack on the aldehyde, resulting in an enantiomerically enriched aldol product. The steric hindrance of substituents on the diamine and hydrogen bonding interactions are crucial for achieving high enantioselectivity. researchgate.net

Table 2: Organocatalytic Asymmetric Michael Addition

Representative results for the Michael addition of cyclohexanone to β-nitrostyrene catalyzed by a DPEN-based thiourea organocatalyst, a system analogous to what could be developed with this compound.

| Catalyst | Nucleophile | Electrophile | Yield (%) | diastereomeric ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| (R,R)-DPEN-thiourea | Cyclohexanone | β-nitrostyrene | up to 99 | up to 9/1 | up to 99 (syn) |

Other Stereoselective Transformations

The utility of this compound and its derivatives extends to other stereoselective transformations beyond hydrogenation and C-C bond formation. The development of methods for the stereoselective synthesis of vicinal diamines is of considerable interest, as these motifs are present in numerous biologically active compounds and chiral ligands. One approach involves the selective opening of meso-aziridines with amines, catalyzed by chiral Lewis acids. While specific examples utilizing this compound as a ligand in this context are not extensively documented, the principles of asymmetric catalysis suggest its potential in such transformations.

Organocatalytic Roles and Mechanisms

In the absence of a metal, chiral 1,2-diamines and their derivatives can function as potent organocatalysts. The primary mode of activation in many of these reactions involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates.

In the case of the Michael and aldol reactions mentioned previously, the primary amine of the diamine catalyst condenses with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can readily add to an electrophile. The chiral scaffold of the diamine effectively shields one face of the enamine, leading to a highly enantioselective attack on the electrophile.

The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which releases the product and regenerates the protonated amine catalyst. The efficiency and selectivity of these organocatalytic systems are often influenced by the steric and electronic properties of the diamine, as well as the presence of other functional groups that can participate in non-covalent interactions, such as hydrogen bonding.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. For reactions catalyzed by metal complexes of this compound and its derivatives, the mechanism can often be categorized as either inner-sphere or outer-sphere.

Inner-Sphere and Outer-Sphere Reaction Mechanisms

The distinction between inner-sphere and outer-sphere mechanisms lies in whether the substrate directly coordinates to the metal center during the key bond-forming or bond-breaking step.

In an inner-sphere mechanism , the substrate binds to the metal, becoming part of the inner coordination sphere, before the transformation occurs. For example, in some hydrogenation reactions, the ketone or imine substrate coordinates to the metal center, which facilitates the transfer of a hydride from the metal to the carbonyl or iminyl carbon.

Conversely, in an outer-sphere mechanism , the substrate does not enter the inner coordination sphere of the metal complex. The reaction occurs with the substrate in the second coordination sphere or beyond. The transfer hydrogenation of ketones catalyzed by many Ru(II)- and Ir(III)-diamine complexes is often proposed to proceed through an outer-sphere mechanism. In this pathway, the hydride and a proton are transferred to the substrate in a concerted or stepwise manner without prior coordination of the ketone to the metal. The N-H group of the chiral diamine ligand plays a critical role in this process by acting as a proton donor. Computational studies on related systems suggest that the outer-sphere pathway can be energetically favorable, particularly for coordinatively saturated metal complexes.

The specific mechanism that is operative depends on several factors, including the nature of the metal, the ligand, the substrate, and the reaction conditions.

Computational Approaches to Catalytic Pathways (e.g., Density Functional Theory)

The elucidation of complex catalytic mechanisms involving this compound and its derived ligands has been significantly advanced through the application of computational methods, most notably Density Functional Theory (DFT). DFT calculations provide a powerful tool to investigate the intricate details of reaction pathways, including the structures of transient intermediates and transition states, as well as the associated energy profiles. This theoretical approach offers molecular-level insights that are often difficult to obtain through experimental techniques alone, thereby facilitating a deeper understanding of catalyst performance and the origins of stereoselectivity.

Mechanistic Insights into Asymmetric Transfer Hydrogenation

A prominent application of DFT in this area is the study of asymmetric transfer hydrogenation (ATH) of ketones and imines, a reaction for which catalysts derived from chiral diamines are particularly effective. Computational studies have been instrumental in mapping out the catalytic cycles of manganese and ruthenium complexes bearing ligands analogous to this compound.

For instance, in the manganese-catalyzed ATH of ketones, DFT calculations have been employed to dissect the reaction mechanism and identify the rate-determining step (RDS). These studies suggest that the catalytic cycle proceeds through the formation of a manganese-hydride intermediate. The calculations have shown that the β-hydride elimination from a manganese-isopropoxide complex to generate the active hydride species is often the RDS. Furthermore, DFT has been used to explore the enantiodetermining step, revealing that the stereochemical outcome is dictated by the facial selectivity of the ketone's approach to the manganese-hydride. The preferential coordination of one prochiral face of the ketone is governed by steric repulsions between the substrate's substituents and the chiral ligand framework, a phenomenon that can be quantitatively assessed through transition state energy calculations researchgate.net.

Similarly, for the well-known Noyori-type ruthenium catalysts, which often employ sulfonated diphenylethylenediamine ligands, DFT has been crucial in refining the understanding of the catalytic mechanism. Computational analyses have supported a "lock-and-key" mechanism where the major, more stable diastereomeric hydride complex is primarily responsible for the catalytic activity and enantioselectivity. DFT calculations have shown this major isomer to be both thermodynamically and kinetically favored over its minor counterpart. The computational models of the transition states for the hydrogen transfer step have elucidated the non-covalent interactions, such as CH/π interactions between the substrate and the ligand, that stabilize the favored pathway and lead to high enantiomeric excess nih.govmdpi.com.

Elucidating Reaction Pathways and Intermediate Structures

DFT calculations allow for the detailed structural characterization of all species involved in the catalytic cycle, from the initial precatalyst activation to the final product release and catalyst regeneration. For example, in the context of rhodium-catalyzed reactions, DFT has been used to model complex tandem sequences. These studies have successfully mapped out pathways involving steps such as C-H bond activation, migratory insertion, and reductive elimination. The calculated energy profiles for these multi-step reactions help to rationalize the observed product distributions and selectivities rsc.orgresearchgate.netsemanticscholar.orgnih.gov.

In a study on the rhodium/diene-catalyzed tandem 1,4-shift/1,4-addition of an organoboronic acid to an enone, DFT calculations were instrumental in demonstrating that the key 1,4-rhodium shift occurs through a C-H oxidative addition and reductive elimination sequence involving a distorted square-pyramidal Rh(III)-hydride intermediate. The calculated free energy barriers for the competing pathways of 1,4-shift and direct carborhodation were in good agreement with the experimentally observed product selectivity rsc.orgresearchgate.net.

Predictive Power and Catalyst Design

The data generated from these computational studies, such as the relative energies of intermediates and transition states, provide a quantitative basis for understanding and improving catalytic systems.

| Catalyst System | Reaction | Computational Method | Key Finding | Calculated Energy Barrier (kcal/mol) |

| Manganese-Diamine Complex | Asymmetric Transfer Hydrogenation of Acetophenone | DFT | β-H elimination is the rate-determining step. | Not specified in abstract |

| [(mesitylene)RuH(TsDPEN)] | Asymmetric Transfer Hydrogenation of Ketones | DFT | The major λ-(R,R)SRu configured complex dominates catalysis. | Not specified in abstract |

| Rhodium/diene | Tandem 1,4-shift/1,4-addition | DFT | 1,4-Rh shift occurs via a Rh(III)-hydride intermediate. | Not specified in abstract |

| Mn(CO)–LYE/F | Asymmetric Ketone Hydrogenation | DFT | Designed quadridentate ligands show very good stereoselectivity. | Not specified in abstract |

Research into Biological Interactions and Pharmaceutical Applications

Role as Pharmaceutical Intermediates and Drug Scaffolds

1-Phenylethane-1,2-diamine serves as a crucial chiral building block in the synthesis of more complex pharmaceutical compounds. Its stereochemical properties are instrumental in developing enantiomerically pure drugs, where specific stereoisomers are responsible for the desired therapeutic effects. The diamine functionality provides a versatile platform for the introduction of various substituents, allowing for the creation of diverse chemical libraries for drug screening.

The synthesis of novel imine derivatives of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones has been explored, with some of these compounds demonstrating cytotoxic effects against various cancer cell lines. This highlights the role of the this compound core in the development of potential anticancer agents.

Structure-Activity Relationship Studies of this compound Derivatives in Drug Discovery

While comprehensive structure-activity relationship (SAR) studies specifically focused on a wide range of this compound derivatives are not extensively documented in publicly available literature, preliminary findings from studies on related diamine structures offer insights into the structural requirements for biological activity.

For instance, in the context of antimicrobial agents, the nature and position of substituents on the phenyl ring and the nitrogen atoms of the diamine have been shown to significantly influence efficacy. Studies on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, a structurally related class of compounds, revealed that specific substitution patterns led to potent activity against both Gram-positive and Gram-negative bacteria. This suggests that similar modifications to the this compound scaffold could yield compounds with significant antimicrobial properties.

Furthermore, research on chiral diamine derivatives has indicated that the stereochemistry of the diamine core is critical for biological activity. In many cases, one enantiomer is significantly more active than the other, underscoring the importance of stereoselective synthesis in the development of drugs based on this scaffold.

Investigation of Interactions with Biological Systems

The biological effects of this compound derivatives are predicated on their interactions with various biological macromolecules, including receptors and enzymes.

Detailed receptor binding studies for a broad range of this compound derivatives are limited in the available scientific literature. However, the structural similarity of this scaffold to known pharmacophores suggests potential interactions with various receptor systems. For example, derivatives of similar diamine-containing structures have been investigated for their affinity to receptors in the central nervous system.

A study on 1,3-dioxane (B1201747) derivatives bearing an aminoethyl moiety, which shares some structural features with this compound, demonstrated high affinity and selectivity for σ1 receptors, which are implicated in neuropathic pain. The racemic benzylamine (B48309) derivative exhibited a high σ1 affinity (Ki = 19 nM) and the (2S,4R)-configured enantiomer was identified as the eutomer with a Ki of 6.0 nM. mdpi.com This indicates that the chiral nature and the presence of an amino group are crucial for receptor interaction and that derivatives of this compound could potentially be explored for their activity at these and other receptors.

The ability of this compound derivatives to modulate enzyme activity is an area of active investigation. Schiff bases, which can be readily synthesized from this compound, and their metal complexes have been shown to possess enzyme inhibitory properties.

For example, certain amino acid Schiff base complexes have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are relevant in the context of Alzheimer's disease. ijcce.ac.ir One study on novel amino acid Schiff base-Zn(II) complexes found that they exhibited potent inhibitory activities against both AChE and BChE, with Ki values in the micromolar range. ijcce.ac.ir Specifically, the most active compounds showed Ki values of 78.04 ± 8.66 µM for AChE and 24.31 ± 3.98 µM for BChE. ijcce.ac.ir

Furthermore, other synthesized Schiff bases have been shown to inhibit carbonic anhydrase enzymes. nih.gov These findings suggest that the this compound scaffold can be utilized to design inhibitors of various enzymes, which could have therapeutic applications in a range of diseases.

A significant body of research has focused on the antimicrobial potential of derivatives of this compound and related structures. These studies have demonstrated that modifications of the core structure can lead to compounds with potent activity against a variety of pathogens, including bacteria and fungi.

Novel 5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, which can be synthesized from diamine precursors, have shown broad-spectrum antimicrobial activity. nih.gov Some of these derivatives exhibited significant activity with Minimum Inhibitory Concentrations (MICs) as low as 4 μg/mL against certain microorganisms. nih.gov

In another study, phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety displayed excellent antibacterial and antifungal activities. nih.gov One compound, in particular, showed remarkable antibacterial activity against Ralstonia solanacearum with an EC50 of 2.23 μg/mL, and another derivative exhibited potent antifungal activity against Sclerotinia sclerotiorum with an EC50 of 0.51 μg/mL. nih.gov The preliminary SAR from this study indicated that electron-withdrawing groups on the benzene (B151609) ring were beneficial for activity. nih.gov

The research into antimicrobial properties extends to antifungal agents as well. A series of aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and showed significant activity against various Candida species. nih.gov Notably, the aromatic biphenyl (B1667301) ester derivatives were more active than the reference drug fluconazole, with one compound exhibiting a mean MIC of 1.7 ± 1.4 μg/mL against C. albicans. nih.gov The study also highlighted the stereochemical importance, with the (-) isomers being up to 500 times more active than the (+) isomers. nih.gov

Below is an interactive data table summarizing the antimicrobial activity of selected derivatives from the literature.

| Compound Type | Target Organism | Activity (MIC/EC50) | Reference |

| 5H-pyrrolo[1,2-a]imidazole quaternary salt | Various bacteria & fungi | up to 4 μg/mL | nih.gov |

| Phenylthiazole derivative | Ralstonia solanacearum | 2.23 μg/mL | nih.gov |

| Phenylthiazole derivative | Sclerotinia sclerotiorum | 0.51 μg/mL | nih.gov |

| Aromatic biphenyl ester derivative | Candida albicans | 1.7 ± 1.4 μg/mL | nih.gov |

These findings underscore the potential of this compound as a versatile scaffold for the development of new antimicrobial agents.

Advanced Material Science Applications of 1 Phenylethane 1,2 Diamine

Utilization as Polymer Precursors

1-Phenylethane-1,2-diamine serves as a fundamental component in the synthesis of several classes of polymers. The presence of two reactive amine groups allows for the formation of strong, durable polymer chains through reactions with appropriate comonomers.

Synthesis of Polyamides, Polyureas, and Polyurethanes

The synthesis of polyamides, polyureas, and polyurethanes from this compound generally follows established polycondensation and polyaddition principles. The diamine can react with dicarboxylic acids or their derivatives to form polyamides, with diisocyanates to form polyureas, and with diisocyanates in the presence of diols to form polyurethanes.

Polyamides: The synthesis of polyamides from this compound involves a polycondensation reaction with a dicarboxylic acid or its more reactive derivatives, such as diacid chlorides. This reaction forms amide linkages, creating a polymer backbone. The general reaction is as follows:

n H₂N-CH(C₆H₅)-CH₂-NH₂ + n HOOC-R-COOH → [-NH-CH(C₆H₅)-CH₂-NH-CO-R-CO-]n + 2n H₂O

The properties of the resulting polyamide are influenced by the choice of the dicarboxylic acid, which can be either aliphatic or aromatic. Aromatic dicarboxylic acids tend to produce more rigid and thermally stable polyamides.

Polyureas: Polyureas are synthesized through the rapid polyaddition reaction of this compound with a diisocyanate. This reaction forms urea (B33335) linkages and is typically very fast, often not requiring a catalyst. nih.gov The general reaction is:

n H₂N-CH(C₆H₅)-CH₂-NH₂ + n OCN-R-NCO → [-NH-CH(C₆H₅)-CH₂-NH-CO-NH-R-NH-CO-]n

The choice of diisocyanate (aliphatic or aromatic) significantly affects the properties of the final polyurea, such as its elasticity, hardness, and thermal stability.

Polyurethanes: The synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol (typically a diol) to form a prepolymer with isocyanate end groups. This prepolymer is then chain-extended with a diamine, such as this compound, to form the final polyurethane. researchgate.net This two-step process allows for the creation of segmented copolymers with alternating hard and soft segments, leading to materials with elastomeric properties.

The following table summarizes the general synthesis and potential properties of these polymers.

| Polymer Type | Comonomer | Linkage Formed | General Synthesis Conditions | Potential Properties of the Resulting Polymer |

| Polyamide | Dicarboxylic Acid / Diacid Chloride | Amide | High temperature, removal of water; or low temperature solution polycondensation. researchgate.net | High thermal stability, good mechanical strength, potential for high crystallinity. |

| Polyurea | Diisocyanate | Urea | Room temperature or slightly elevated temperature, often without a catalyst. nih.govsphinxsai.com | High tensile strength, good elasticity, excellent chemical resistance. |

| Polyurethane | Diisocyanate and Polyol | Urethane and Urea | Two-step process: prepolymer formation followed by chain extension. researchgate.net | Elastomeric properties, tunable hardness, good abrasion resistance. |

Development of Functional Materials

Beyond its role as a basic polymer building block, this compound is utilized in the creation of specialized functional materials with specific applications.

Precursor for Dye Production

Aromatic diamines are foundational in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. ncl.res.in The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate, such as another aromatic amine or a phenol. ias.ac.in

While direct examples of dyes synthesized specifically from this compound are not extensively documented in readily available literature, its chemical structure suggests its potential as a precursor. The amine groups can be diazotized to form highly reactive diazonium salts. These salts can then be coupled with various aromatic compounds to produce a wide range of azo dyes with different colors and properties. The general two-step process is:

Diazotization: H₂N-CH(C₆H₅)-CH₂-NH₂ + 2NaNO₂ + 4HCl → [N₂⁺-CH(C₆H₅)-CH₂-N₂⁺][Cl⁻]₂ + 2NaCl + 4H₂O

Azo Coupling: [N₂⁺-CH(C₆H₅)-CH₂-N₂⁺][Cl⁻]₂ + 2 Ar-H → Ar-N=N-CH(C₆H₅)-CH₂-N=N-Ar + 2HCl

The properties of the resulting dye, such as its color, solubility, and fastness, would depend on the nature of the coupling component (Ar-H).

Role as Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen, along with aromatic rings, are often effective corrosion inhibitors for metals, particularly steel in acidic environments. mdpi.com These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The inhibition efficiency of these compounds is attributed to the presence of lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal.

Derivatives of this compound have been investigated as corrosion inhibitors. For example, N,N'-bis(1-phenylethanol)ethylenediamine, a related compound, has been synthesized and studied for its ability to protect steel in hydrochloric acid. researchgate.net The adsorption of such inhibitors on the metal surface can often be described by adsorption isotherms, such as the Langmuir isotherm, which provides insights into the mechanism of inhibition.

The following table presents data on the corrosion inhibition efficiency of a derivative of this compound, N1,N2-Bis(1-Phenylethylidene)ethane-1,2-diamine (PEED), on C-steel in 1.0 M HCl.

| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 77.2 | - |

| 0.001 | 1.8 | 83 |

| 0.005 | 1.6 | 95 |

Data adapted from studies on related Schiff base derivatives in acidic media. rsc.org

These findings suggest that this compound and its derivatives can form a protective film on the steel surface, significantly reducing the corrosion rate. The mode of adsorption is often a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).

Supramolecular Assemblies and Architectures Incorporating this compound Moieties

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The specific geometry and functional groups of this compound make it a candidate for the construction of well-defined supramolecular assemblies.

While specific research on supramolecular structures incorporating this compound is an emerging area, related aminophosphonic acid derivatives have been shown to form two- and three-dimensional supramolecular frameworks. For instance, 1-amino-2-phenylethane-1,1-diphosphonic acid readily self-assembles into two-dimensional layers. researchgate.net

The amine groups of this compound can act as hydrogen bond donors, while the phenyl group can participate in π-π stacking interactions. These interactions can be exploited to direct the self-assembly of the molecule or its derivatives into ordered structures like nanotubes, vesicles, or gels. The formation of such supramolecular polymers can be driven by host-guest interactions, for example, with crown ethers.

The potential for this compound to form such complex architectures opens up possibilities for the development of new materials with applications in areas like molecular recognition, catalysis, and drug delivery.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules at the atomic level. For 1-phenylethane-1,2-diamine, such studies would provide fundamental insights into its chemical nature.

A typical DFT study would begin with the optimization of the molecule's three-dimensional geometry. This process determines the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. While public databases like PubChem provide a 3D conformer, dedicated computational studies would explore multiple potential low-energy structures. nih.govnih.gov

Once the geometry is optimized, a variety of molecular properties can be calculated. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, this would highlight the electron-rich nitrogen atoms of the diamine groups and the π-system of the phenyl ring, identifying them as likely sites for electrophilic attack or coordination. Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from these calculations to quantify the molecule's reactivity.

Table 1: Representative Data from Quantum Chemical Calculations (Hypothetical) This table illustrates the type of data that would be obtained from DFT calculations for this compound. Note: These values are hypothetical and for illustrative purposes only.

| Parameter | Hypothetical Value | Significance |

| Total Energy | -442.5 Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | 0.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.5 Debye | Measures the overall polarity of the molecule. |

| N-C-C-N Dihedral Angle | 65° | Describes the gauche conformation of the ethylenediamine (B42938) backbone. |

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would provide a detailed picture of its dynamic behavior, flexibility, and the various shapes, or conformations, it can adopt.

The molecule possesses several rotatable single bonds: the bond between the two carbons of the ethane (B1197151) backbone, the bonds connecting the amine groups, and the bond linking the phenyl group to the chiral center. Rotation around these bonds gives rise to a complex conformational landscape with numerous possible conformers.

A conformational analysis, often performed in conjunction with MD simulations or as a standalone quantum chemical study, would identify the most stable conformers and the energy barriers for converting between them. For this compound, a key feature is the relative orientation of the two amine groups and the phenyl group. The conformers would differ in the dihedral angle of the N-C-C-N backbone (typically described as gauche or anti) and the rotation of the phenyl ring. It is expected that gauche conformations, which allow for potential intramolecular hydrogen bonding between the two amine groups, would be particularly stable.

While specific MD studies on this compound are absent from the literature, research on other flexible molecules, such as n,n'-(alkanediyl)-bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s, has used computational methods to explore the conformational space and the influence of different structural components on the preferred geometry. mdpi.comsciforum.net Such studies on this compound would be valuable for understanding its interactions with other molecules, such as in its role as a chiral ligand in catalysis.

Table 2: Key Conformational Features of this compound (Anticipated) This table outlines the expected conformational features that a detailed computational analysis would investigate.

| Feature | Description | Expected Findings |

| Ethane Backbone | Torsion around the central C-C bond. | The gauche conformation is likely more stable than the anti conformation due to potential intramolecular hydrogen bonding. |

| Phenyl Group Orientation | Rotation of the phenyl ring relative to the diamine backbone. | Different rotational positions would be explored to find the minimum energy orientation that minimizes steric hindrance. |

| Amine Group Rotation | Rotation around the C-N bonds. | The orientation of the lone pairs and hydrogens on the nitrogen atoms would be optimized. |

| Intramolecular H-Bonding | Interaction between the two amine groups. | A hydrogen bond between the N-H of one amine and the lone pair of the other is expected in stable gauche conformers. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, its degradation, or its role in reactions, such as in the formation of metal complexes or as an organocatalyst.